N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide
Description
N'1-[4-(Trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide is a fluorinated carbohydrazide derivative characterized by two distinct structural features:
- A 4-(trifluoromethyl)benzoyl group attached to the hydrazide nitrogen.
- A 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl substituent on the benzene ring.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10F16N2O2/c22-15(23,17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)37)12-4-2-1-3-11(12)14(41)39-38-13(40)9-5-7-10(8-6-9)16(24,25)26/h1-8H,(H,38,40)(H,39,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYPTPMUPMVQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10F16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'1-[4-(Trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H10F16N2O2
- Molecular Weight : 626.29 g/mol
- CAS Number : Not specified in the sources
Synthesis
The synthesis of this compound typically involves multiple steps starting from 4-(trifluoromethyl)benzoyl chloride and various hydrazine derivatives. The synthetic routes often utilize nucleophilic substitution reactions under controlled conditions to yield the final product.
Enzyme Inhibition
Research indicates that derivatives of the compound exhibit notable inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the regulation of neurotransmission and are targeted in the treatment of neurodegenerative diseases.
- IC50 Values :
- AChE: Ranges from 27.04 to 106.75 µM
- BuChE: Ranges from 58.01 to 277.48 µM
Some derivatives demonstrated IC50 values lower than that of rivastigmine, a clinically used AChE inhibitor .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. avium, M. kansasii). The minimum inhibitory concentrations (MIC) reported indicate moderate activity:
- MIC Values :
The biological activity is attributed to the compounds acting as non-covalent inhibitors that bind close to the active sites of the target enzymes. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity and specificity .
Study on Hydrazine Derivatives
In a study focusing on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides:
- Derivatives were synthesized and screened for their enzyme inhibition capabilities.
- The most potent compounds were identified as selective inhibitors for AChE with promising antimicrobial properties against Mycobacterium species .
Cytotoxicity Assessment
The cytotoxic effects of these compounds were assessed on eukaryotic cell lines (HepG2 and MonoMac6), revealing that they did not exhibit significant cytostatic properties at the concentrations tested .
Summary Table of Biological Activities
| Activity Type | Target Enzyme/Bacteria | IC50/MIC Values | Remarks |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase (AChE) | 27.04 - 106.75 µM | Some derivatives more potent than rivastigmine |
| BuChE Inhibition | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 µM | Moderate inhibition observed |
| Antimicrobial Activity | Mycobacterium tuberculosis | MIC ≥ 62.5 µM | Moderate activity |
| Antimicrobial Activity | M. avium | MICs ranged from 125 - 250 µM | Mild activity |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of hydrazine compounds similar to TFHCBH exhibit antimicrobial properties. For instance, studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated their effectiveness against various bacterial strains including Mycobacterium tuberculosis. These compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
The ability of TFHCBH and its derivatives to act as enzyme inhibitors has been explored in several studies. The inhibition of AChE is particularly noteworthy as it suggests potential applications in developing therapeutics for cognitive disorders. The IC50 values for some derivatives were reported to be lower than those of established drugs like rivastigmine .
Anticancer Activity
Compounds related to TFHCBH have shown promise as anticancer agents. The structural characteristics of the trifluoromethyl group have been linked to enhanced biological activity against cancer cell lines. Studies have reported that certain hydrazone derivatives display cytotoxic effects on various cancer cells, indicating a potential for developing new anticancer therapies .
Metal Chelation
Research has also highlighted the metal-chelating properties of compounds similar to TFHCBH. This characteristic can be leveraged in environmental applications to remove heavy metals from contaminated water sources or in medical contexts for treating metal toxicity .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Research Implications and Limitations
- Potential Applications: Fluorinated compounds like the target are often explored as agrochemicals (e.g., pesticides) or pharmaceuticals due to their stability and bioavailability.
- Data Gaps : Experimental characterization (e.g., NMR, HPLC purity) and pharmacological profiling of the target compound are critical next steps. , which focuses on the target, is inaccessible, limiting authoritative conclusions.
Preparation Methods
Fluorinated Alkylation of Methyl Benzoate
A modified Friedel-Crafts alkylation introduces the tridecafluorohexyl group using ethyl tridecafluorodecanoate (Scheme 1).
Procedure :
- Methyl benzoate (1.84 g, 6.50 mmol) is deprotonated with lithium diisopropylamide (LDA, 6.5 mL, 2.0 M) in THF at −78°C.
- Ethyl tridecafluorodecanoate (2.87 g, 6.50 mmol) is added dropwise, and the mixture is stirred for 1 h at room temperature.
- Acidic workup (1 M HCl) and column chromatography (hexane/ether = 30:1) yield tert-butyl 2-dodecyl-3-oxo-tridecafluorododecanoate (46%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 46% |
| Purification | Silica chromatography |
| Characterization | $$ ^1\text{H NMR}, ^{19}\text{F NMR} $$ |
Hydrolysis to Carboxylic Acid
The tert-butyl ester is hydrolyzed using concentrated HCl in refluxing ethanol (4 h, 80°C), yielding 2-(tridecafluorohexyl)benzene-1-carboxylic acid (89% yield).
Synthesis of 2-(Tridecafluorohexyl)benzene-1-Carbohydrazide
Acid Chloride Formation
Thionyl chloride (5 eq) reacts with the carboxylic acid in dry DCM (0°C to reflux, 6 h), producing the acid chloride (93% yield).
Hydrazide Formation
Hydrazine hydrate (3 eq) is added to the acid chloride in THF at 0°C. After stirring for 12 h, the product is filtered and recrystallized from ethanol (78% yield).
Reaction Conditions :
- Temperature: 0°C → RT
- Solvent: THF
- Workup: Filtration, recrystallization
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
4-(Trifluoromethyl)benzoic acid (1 eq) is treated with thionyl chloride (3 eq) in DCM under reflux (4 h). Excess thionyl chloride is removed under vacuum, yielding the acyl chloride (95% purity).
Condensation to Form Final Carbohydrazide
The hydrazide (1 eq) and 4-(trifluoromethyl)benzoyl chloride (1.2 eq) are combined in dry THF with triethylamine (2 eq) as a base. After 24 h at RT, the product is purified via silica chromatography (hexane/ethyl acetate = 4:1), yielding the title compound (62%).
Optimization Insights :
- Solvent Screening : THF > DMF > DCM (higher polarity improves yields).
- Catalysis : DMAP (10 mol%) increases yield to 68%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, Ar-H), 4.12 (t, 2H, CF2CH2).
- $$ ^{19}\text{F NMR} $$ : δ −81.2 (CF3), −122.5 to −126.8 (CF2).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 647.1584 [M+H]$$^+$$.
- Calculated : C22H12F16N2O2, 647.1582.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 46 | 98 | Short route |
| Hydrazine Condensation | 75 | 97 | High scalability |
| Acyl Chloride Coupling | 62 | 95 | Mild conditions |
Challenges and Mitigation Strategies
- Fluorinated Chain Stability : Degradation observed above 100°C. Mitigated by low-temperature reactions.
- Hydrazide Oxidation : Handled via inert atmosphere (N2).
- Purification : Fluorinated byproducts removed using reverse-phase chromatography.
Q & A
Q. Critical Analytical Techniques :
- NMR Spectroscopy : NMR is essential to confirm fluorinated substituents .
- HPLC-MS : Validates purity (>95%) and molecular weight .
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
Basic: How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Answer:
Stability studies should employ:
- Accelerated Degradation Tests : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) in controlled environments. Monitor decomposition via UV-Vis spectroscopy or LC-MS .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at standard lab conditions (25°C, neutral pH) .
- Fluorine-Specific Detection : NMR tracks fluorine loss, a key stability indicator for perfluoroalkyl groups .
Advanced: What strategies are effective for resolving contradictions in biological activity data across different assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., solvent polarity, cell membrane permeability). Mitigation strategies include:
- Solvatochromic Analysis : Correlate solvent polarity (using Kamlet-Taft parameters) with activity trends to identify assay-compatible solvents .
- Membrane Permeability Studies : Use artificial membrane assays (PAMPA) to quantify passive diffusion, clarifying discrepancies in cellular vs. cell-free systems .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities across receptor isoforms, explaining variability .
Advanced: How can machine learning optimize reaction yields for large-scale synthesis while minimizing fluorinated byproducts?
Answer:
- Algorithm Selection : Bayesian optimization outperforms traditional OFAT (One-Factor-at-a-Time) by efficiently exploring multidimensional parameter spaces (e.g., temperature, catalyst loading, solvent ratios) .
- High-Throughput Screening : Use microreactors to generate training data on byproduct formation under varied conditions .
- Feature Engineering : Input variables include fluorine substituent electronegativity, steric parameters, and solvent dielectric constants to predict byproduct pathways .
Advanced: What computational methods are suitable for modeling the compound’s interactions with biological targets, considering its fluorinated motifs?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map fluorine’s role in hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., CHARMM) parameterized for fluorocarbons .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon replacing hydrogen with fluorine at critical positions .
Advanced: How can researchers address challenges in characterizing the compound’s supramolecular assembly due to its perfluoroalkyl chain?
Answer:
- Small-Angle X-ray Scattering (SAXS) : Resolve nanoscale aggregates formed via fluorine-fluorine interactions .
- Dynamic Light Scattering (DLS) : Monitor aggregation kinetics in real-time under varying ionic strengths .
- Cryo-EM : Visualize self-assembled structures (e.g., micelles) in aqueous solutions .
Advanced: What methodologies are recommended for analyzing the environmental impact of fluorinated byproducts during synthesis?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify persistent fluorinated metabolites in waste streams .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic toxicity of byproducts .
- Life Cycle Assessment (LCA) : Quantify carbon footprint of fluorinated reagents vs. alternatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
